3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is a chemical compound belonging to the isothiazolone family. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industries. This particular compound is characterized by the presence of a 5-chloro substituent and a 4-ethynylphenylmethyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 4-ethynylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.
Biology: Studied for its antimicrobial properties, it is used in experiments to understand its mechanism of action against various microorganisms.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items to prevent microbial growth.
Mechanism of Action
The antimicrobial activity of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is primarily due to its ability to disrupt the cellular processes of microorganisms. The compound targets essential enzymes and proteins, leading to the inhibition of cell wall synthesis, protein synthesis, and DNA replication. The presence of the 5-chloro and 4-ethynylphenylmethyl groups enhances its binding affinity to these molecular targets, making it highly effective against a broad spectrum of microbes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
- 2-methyl-4-isothiazolin-3-one (MIT)
- 1,2-benzisothiazolin-3-one (BIT)
Uniqueness
Compared to other isothiazolones, 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- exhibits enhanced antimicrobial activity due to the presence of the ethynyl group, which increases its lipophilicity and facilitates better penetration into microbial cells. Additionally, the 5-chloro substituent contributes to its stability and resistance to degradation, making it a more potent and durable antimicrobial agent.
Properties
CAS No. |
918107-90-1 |
---|---|
Molecular Formula |
C12H8ClNOS |
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-chloro-2-[(4-ethynylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h1,3-7H,8H2 |
InChI Key |
RQNISIYIEHFPOE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.